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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of TL13-22, a potent inhibitor of
Anaplastic Lymphoma Kinase (ALK) with an IC50 of 0.54 nM. TL13-22 serves as a crucial
negative control for studies involving the PROTAC (Proteolysis Targeting Chimera) degrader
TL13-12, as it binds to ALK with high affinity but does not induce its degradation. This protocol
is intended for research purposes to ensure the reliable and reproducible synthesis of TL13-22
for investigating ALK signaling pathways and the mechanisms of targeted protein degradation.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively
activated through genetic alterations, acts as an oncogenic driver in various cancers, including
non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). Targeted
inhibition of ALK has proven to be an effective therapeutic strategy. More recently, the use of
PROTACS to induce the degradation of ALK has emerged as a promising approach to
overcome resistance to traditional inhibitors.

TL13-22 is an essential tool for researchers working with ALK PROTACSs. It is structurally
analogous to the ALK-binding portion of the PROTAC TL13-12 but lacks the E3 ligase-
recruiting moiety. This allows for the specific dissection of biological effects arising from ALK
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inhibition versus ALK degradation. This protocol details the chemical synthesis of TL13-22,
enabling its production for in vitro and in vivo research applications.

Chemical Information

Compound Molecular Molecular ]
CAS Number _ SMILES String
Name Formula Weight

0=C1C=2C=CC
=C(NCC(=O)NC
COCCOCCN3C
CN(C4=CC=C(N
C5=NC=C(Cl)C(

TL13-22 2229036-65-9 CASHSSCINIOO o7 5 g/mol =N5)NC=6C=CC

%S =CC6S(=0)

(=0)C(C)C)C(O
C)=C4)CC3)C2C
(=0)N1C7C(=0)
NCCC7

Synthesis Protocol

The synthesis of TL13-22 is based on the procedures outlined in the supplementary
information of Powell CE, et al., J. Med. Chem. 2018, 61(9), 4249-4255. The synthesis involves
the coupling of a linker to the ALK inhibitor, ceritinib (LDK378).

Materials

 Ceritinib (LDK378)

e 1-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-4-nitrobenzene

e N,N-Diisopropylethylamine (DIPEA)

o (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
e Dimethylformamide (DMF)

¢ Dichloromethane (DCM)
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» Trifluoroacetic acid (TFA)

e Saturated agueous sodium bicarbonate (NaHCO?3)
e Brine

e Anhydrous sodium sulfate (Na2S04)

« Silica gel for column chromatography

o Ethyl acetate (EtOAC)

e Hexanes

Experimental Procedure

Step 1: Synthesis of the Linker-ALK Inhibitor Conjugate

To a solution of Ceritinib (1 equivalent) in dry DMF, add 1-(2-(2-(2-
aminoethoxy)ethoxy)ethoxy)-4-nitrobenzene (1.2 equivalents) and DIPEA (3 equivalents).

o Add BOP reagent (1.5 equivalents) to the reaction mixture.
 Stir the reaction at room temperature for 12-16 hours.

e Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

« Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with
saturated aqueous NaHCO3 and brine.

» Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced
pressure.

» Purify the crude product by silica gel column chromatography using a gradient of ethyl
acetate in hexanes to yield the nitro-substituted intermediate.

Step 2: Reduction of the Nitro Group
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 Dissolve the product from Step 1 in a mixture of ethanol and water.

e Add iron powder (5 equivalents) and ammonium chloride (5 equivalents).

o Heat the reaction mixture to reflux for 2-4 hours.

o Monitor the reaction by TLC or LC-MS.

o After completion, cool the reaction to room temperature and filter through a pad of celite,
washing with ethanol.

o Concentrate the filtrate under reduced pressure.

 Partition the residue between ethyl acetate and water.

o Separate the organic layer, wash with brine, dry over anhydrous Na2S0O4, and concentrate
to afford the amine intermediate.

Step 3: Final Coupling to Form TL13-22

e To a solution of the amine intermediate from Step 2 (1 equivalent) in dry DMF, add 2-(2,6-
dioxopiperidin-3-yl)isoindoline-1,3-dione (1.1 equivalents) and DIPEA (3 equivalents).

e Add HATU (1.3 equivalents) to the reaction mixture.

 Stir the reaction at room temperature for 12-16 hours.

e Monitor the reaction by TLC or LC-MS.

» Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with
saturated aqueous NaHCO3 and brine.

e Dry the organic layer over anhydrous Na2S04, filter, and concentrate under reduced
pressure.

» Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to
yield TL13-22 as the final product.
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Characterization Data

The final product should be characterized by standard analytical techniques to confirm its
identity and purity.

Analysis Expected Results

The spectrum should be consistent with the

structure of TL13-22, showing characteristic
1H NMR ] ) ) ]

peaks for the aromatic, aliphatic, and linker

protons.

The spectrum should show the expected
13C NMR number of carbon signals corresponding to the
structure of TL13-22.

The high-resolution mass spectrum should show
Mass Spectrometry (HRMS) the molecular ion peak corresponding to the
exact mass of TL13-22 ([M+H]*).

Purity (HPLC) The purity of the final compound should be
uri
Y >95% as determined by HPLC analysis.

Experimental Workflows and Signaling Pathways
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Caption: Synthetic workflow for the preparation of TL13-22.
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Caption: TL13-22 inhibits the ALK signaling pathway.

Conclusion

This protocol provides a comprehensive guide for the synthesis of TL13-22 for research use.
By following these procedures, researchers can reliably produce this valuable negative control
to accurately interpret studies involving ALK-targeted protein degradation. The provided
diagrams illustrate the synthetic route and the mechanism of action of TL13-22 in inhibiting the
ALK signaling cascade. Adherence to standard laboratory safety practices is essential during
all steps of the synthesis.

 To cite this document: BenchChem. [Protocol for the Synthesis of TL13-22 for Research
Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2854692#protocol-for-synthesizing-tl13-22-for-
research-use]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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